

Application Notes and Protocols for NTRC 0066-0 in Cell Lines

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Audience: Researchers, scientists, and drug development professionals.

Introduction

NTRC 0066-0 is a potent and selective small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a crucial component of the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Inhibition of TTK by NTRC 0066-0 overrides the SAC, leading to mitotic errors, chromosomal instability, and ultimately, cell death in proliferating cancer cells.[1] These application notes provide detailed protocols for evaluating the cellular effects of NTRC 0066-0 in cancer cell lines.

Data Presentation

Table 1: In Vitro Activity of NTRC 0066-0



Parameter	Value	Source
TTK Enzymatic IC50	0.9 nM	[4]
Cell Proliferation IC50 Range	11 - 290 nM	[4]
Cell Lines Tested	Diverse cancer cell lines including triple-negative breast cancer (TNBC), colorectal cancer, and glioblastoma.	[4][5]
Effect on Non-proliferating Cells	No significant effect on viability.	

Table 2: Cellular Effects of NTRC 0066-0 in Sensitive vs.

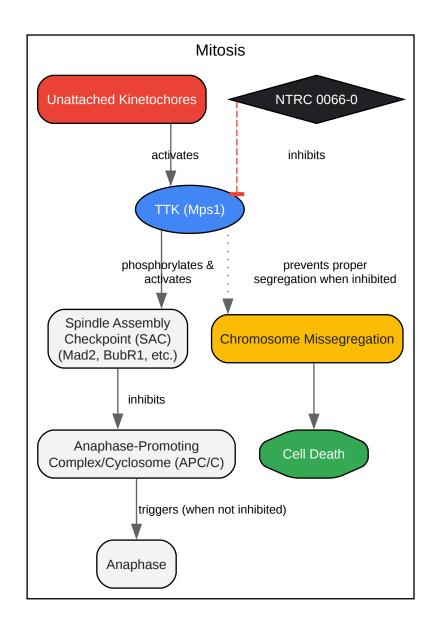
Resistant Cell Lines

Characteristic	Sensitive Cell Lines (e.g., HCT 116, LoVo)	Resistant Cell Lines (e.g., MG-63, OVCAR-3)	Source
Baseline Mitotic Timing	~35 minutes	~1 to 3 hours	[2]
Mitotic Timing with 100 nM NTRC 0066-0	Reduced to ~20 minutes	Reduced to ~20 minutes	[2]
Effect on Chromosome Segregation	Induces acute chromosomal instability (CIN)	Small additional increase in pre-existing high CIN	[1]
CTNNB1 (β-catenin) Status	Often harbor activating mutations	Typically wild-type	

Signaling Pathway

The primary mechanism of action of **NTRC 0066-0** is the inhibition of TTK kinase activity, which disrupts the Spindle Assembly Checkpoint (SAC).





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Caption: **NTRC 0066-0** inhibits TTK, preventing SAC activation and leading to mitotic catastrophe.

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of NTRC 0066-0 in cancer cell lines.

Materials:

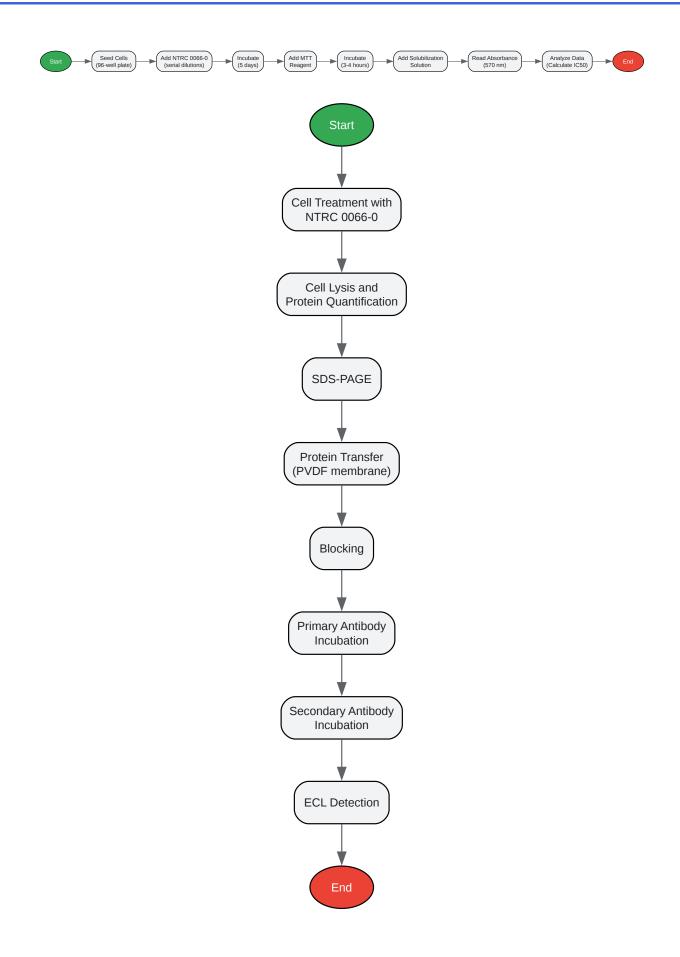


- · Cancer cell lines of interest
- Complete cell culture medium
- 96-well plates
- NTRC 0066-0 stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
- Prepare serial dilutions of NTRC 0066-0 in complete medium.
- Remove the medium from the wells and add 100 μL of the NTRC 0066-0 dilutions. Include a
 vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plate for 5 days at 37°C, 5% CO2.
- Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- $\bullet\,$ Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.







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